molecular formula C10H13N3 B15158212 1-Phenylpiperazin-2-imine CAS No. 693210-97-8

1-Phenylpiperazin-2-imine

Cat. No.: B15158212
CAS No.: 693210-97-8
M. Wt: 175.23 g/mol
InChI Key: LRCUIDXFZOVBNS-UHFFFAOYSA-N
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Description

1-Phenylpiperazin-2-imine is a chemical compound with the molecular formula C10H13N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives, including this compound, are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpiperazin-2-imine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenylpiperazin-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylpiperazin-2-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylpiperazin-2-imine involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is beneficial in the treatment of neurological disorders such as Alzheimer’s disease . The compound may also interact with other molecular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylpiperazin-2-imine is unique due to its specific imine functional group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

693210-97-8

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-phenylpiperazin-2-imine

InChI

InChI=1S/C10H13N3/c11-10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2

InChI Key

LRCUIDXFZOVBNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N)CN1)C2=CC=CC=C2

Origin of Product

United States

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